molecular formula C15H14N2O2 B14185237 2-(Furan-2-yl)-N,N-dimethyl-1H-indole-4-carboxamide CAS No. 917614-82-5

2-(Furan-2-yl)-N,N-dimethyl-1H-indole-4-carboxamide

Cat. No.: B14185237
CAS No.: 917614-82-5
M. Wt: 254.28 g/mol
InChI Key: OCWZBXCVAJTPOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Furan-2-yl)-N,N-dimethyl-1H-indole-4-carboxamide is a heterocyclic compound that combines the structural features of furan and indole. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The furan ring is known for its reactivity and biological activity, while the indole moiety is a common scaffold in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-N,N-dimethyl-1H-indole-4-carboxamide typically involves the formation of the indole core followed by the introduction of the furan ring. One common method involves the reaction of furan-2-carboxylic acid with N,N-dimethylformamide dimethyl acetal to form the corresponding furan-2-yl-N,N-dimethylformamide. This intermediate is then reacted with an indole derivative under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)-N,N-dimethyl-1H-indole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Furan-2-yl)-N,N-dimethyl-1H-indole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)-N,N-dimethyl-1H-indole-4-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The furan ring can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Furan-2-yl)-1H-indole-3-carboxamide
  • 2-(Furan-2-yl)-N-methyl-1H-indole-4-carboxamide
  • 2-(Furan-2-yl)-N,N-diethyl-1H-indole-4-carboxamide

Uniqueness

2-(Furan-2-yl)-N,N-dimethyl-1H-indole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the N,N-dimethyl group enhances its lipophilicity and may influence its interaction with biological targets .

Properties

CAS No.

917614-82-5

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

2-(furan-2-yl)-N,N-dimethyl-1H-indole-4-carboxamide

InChI

InChI=1S/C15H14N2O2/c1-17(2)15(18)10-5-3-6-12-11(10)9-13(16-12)14-7-4-8-19-14/h3-9,16H,1-2H3

InChI Key

OCWZBXCVAJTPOH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C2C=C(NC2=CC=C1)C3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.